7-Iodobenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzo[d]isoxazol-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is composed of 16 atoms: 5 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 iodine atom . The compound’s structure includes a five-membered isoxazole ring fused to a benzene ring, with an iodine atom and an amine group attached to the benzene ring .
Preparation Methods
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
7-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Condensation Reactions: The amine group can participate in condensation reactions with other compounds.
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodobenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
7-Iodobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives, such as:
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity and ability to cross the blood-brain barrier.
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine: Exhibits potent anti-inflammatory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-iodo-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQBAAYEPAIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)ON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.